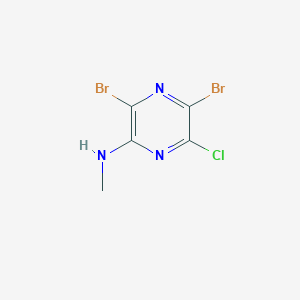
3,5-Dibromo-6-chloro-N-methylpyrazin-2-amine
説明
3,5-Dibromo-6-chloro-N-methylpyrazin-2-amine (CAS 34207-44-8) is a halogenated pyrazine derivative characterized by a pyrazine ring substituted with bromine (Br) at positions 3 and 5, chlorine (Cl) at position 6, and an N-methylamine group at position 2. Its molecular formula is C₅H₄Br₂ClN₃, with a molecular weight of 301.37 g/mol. The bromo and chloro substituents enhance electrophilicity, making the compound reactive in cross-coupling reactions, while the methylamine group may influence solubility and binding interactions in biological systems .
特性
分子式 |
C5H4Br2ClN3 |
|---|---|
分子量 |
301.36 g/mol |
IUPAC名 |
3,5-dibromo-6-chloro-N-methylpyrazin-2-amine |
InChI |
InChI=1S/C5H4Br2ClN3/c1-9-5-3(7)10-2(6)4(8)11-5/h1H3,(H,9,11) |
InChIキー |
GTFHWIJFJZEMSM-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(N=C(C(=N1)Cl)Br)Br |
製品の起源 |
United States |
準備方法
Synthetic Routes:: The synthetic preparation of 3,5-Dibromo-6-chloro-N-methylpyrazin-2-amine involves several steps. One common approach is the reaction of 6-chloropyrazine with N-methylamine, followed by bromination at positions 3 and 5. The detailed synthetic route would include specific reagents, solvents, and reaction conditions.
Industrial Production:: Industrial production methods for this compound may vary depending on the manufacturer. it typically involves large-scale synthesis using optimized conditions to achieve high yields.
化学反応の分析
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Reduction: Reduction reactions may yield different derivatives of the compound.
Substitution: The halogen atoms (bromine and chlorine) make it susceptible to substitution reactions.
Bromine: Used for bromination reactions.
Chlorine: Used for chlorination reactions.
Reduction agents: Such as hydrogen gas (H₂) or metal hydrides (e.g., LiAlH₄).
Oxidizing agents: Like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Major Products:: The major products formed during these reactions would include various halogenated derivatives of the pyrazine ring.
科学的研究の応用
Building Blocks: It serves as a building block for the synthesis of more complex molecules.
Functional Groups: Researchers explore its reactivity to introduce specific functional groups.
Pharmaceuticals: Investigated for potential drug development due to its structural features.
Biological Activity: Studies assess its effects on biological systems.
Agrochemicals: Used in the development of pesticides and herbicides.
Materials Science: Investigated for applications in materials and polymers.
作用機序
The exact mechanism by which 3,5-Dibromo-6-chloro-N-methylpyrazin-2-amine exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
類似化合物との比較
Table 1: Comparison of Pyrazine Derivatives
Key Observations :
- Amine Group Modifications : The N-methyl group in 34207-44-8 offers a balance between steric hindrance and solubility, whereas N,N-dimethyl groups (e.g., 21943-12-4) may hinder nucleophilic substitution due to increased bulk .
- Solubility Trends : The unsubstituted NH₂ group in 74290-66-7 improves polar solvent solubility compared to halogenated N-alkyl derivatives .
Heterocyclic Core Variants
4-Chloro-N,N-diethyl-6-morpholino-1,3,5-triazine-2-amine (CAS Not Specified)
Comparison :
- Pyrazines (e.g., 34207-44-8) are less electron-deficient than triazines, making them more reactive in electrophilic aromatic substitution but less stable under acidic conditions .
生物活性
3,5-Dibromo-6-chloro-N-methylpyrazin-2-amine is a halogenated pyrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features suggest it may interact with various biological targets, making it a candidate for further pharmacological exploration.
- Molecular Formula : C₅H₃Br₂ClN₂
- Molecular Weight : 256.36 g/mol
- CAS Number : [insert CAS number if available]
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. The presence of bromine and chlorine atoms enhances its binding affinity, potentially leading to the inhibition or activation of various biochemical pathways.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacteria and fungi. Its mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymes.
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways. For instance, it may affect enzymes related to cancer cell proliferation or metabolic syndromes.
- Anticancer Properties : Some studies indicate that this compound could induce apoptosis in cancer cells by targeting specific signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Inhibits growth of Staphylococcus aureus | , |
| Enzyme Inhibition | Modulates activity of metabolic enzymes | , |
| Anticancer | Induces apoptosis in cancer cell lines | , |
Case Study: Antimicrobial Effects
In a study evaluating the antimicrobial efficacy of various pyrazine derivatives, this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of several standard antibiotics, indicating its potential as a novel antimicrobial agent.
Case Study: Enzyme Interaction
Further investigations into the compound's interaction with specific enzymes revealed that it can inhibit the activity of certain kinases involved in cancer progression. In vitro assays showed that treatment with this compound resulted in decreased phosphorylation of target proteins, suggesting a mechanism for its anticancer effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


